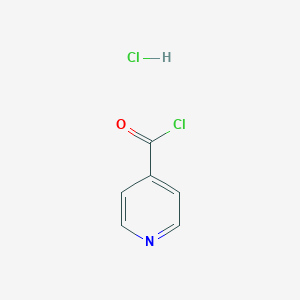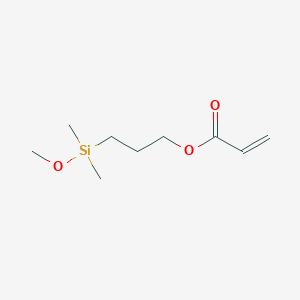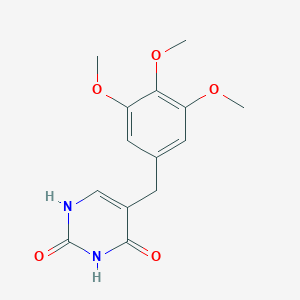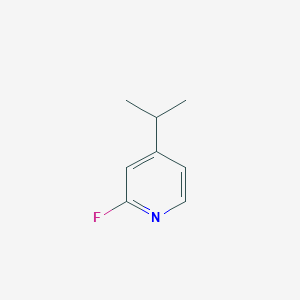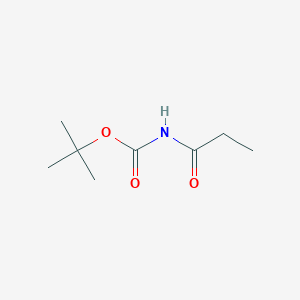
Tert-butyl propionylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl propionylcarbamate is an organic compound with the molecular formula C8H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a propionyl group attached to the carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl propionylcarbamate can be synthesized through the reaction of tert-butyl carbamate with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl carbamate+propionyl chloride→tert-butyl propionylcarbamate+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of flow microreactors allows for efficient mixing and heat transfer, making the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl propionylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and tert-butyl carbamate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding carbamates with higher oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Propionic acid, tert-butyl carbamate.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl propionylcarbamate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring carbamate protection.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of tert-butyl propionylcarbamate involves its interaction with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect metabolic pathways and cellular processes. The specific molecular targets and pathways involved depend on the structure of the carbamate and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Propionyl carbamate: Lacks the tert-butyl group but shares the propionyl moiety.
N-propionylcarbamic acid tert-butyl ester: Another name for tert-butyl propionylcarbamate.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and propionyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
tert-butyl N-propanoylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOITZVRRVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265776 |
Source


|
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-99-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
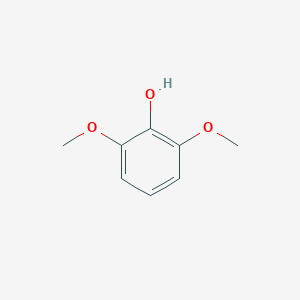
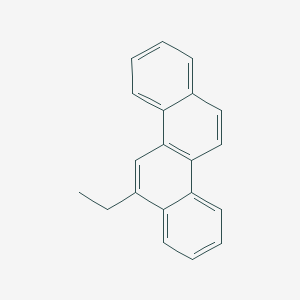
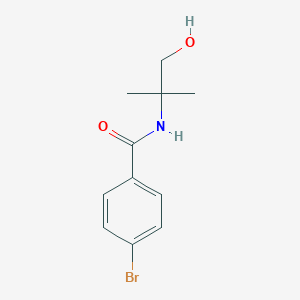
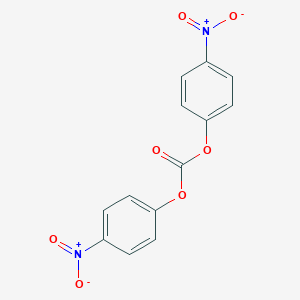
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
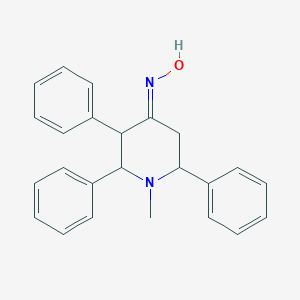
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
